N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Benzylation and methylation: These steps involve the alkylation of the nitrogen atoms using benzyl halides and methyl halides, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing chlorine.
Scientific Research Applications
N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting specific kinases involved in cell proliferation.
Anti-inflammatory: It has demonstrated anti-inflammatory properties by modulating inflammatory pathways.
Biological Studies: Used as a tool compound to study the biological pathways and molecular targets involved in cancer and inflammation.
Mechanism of Action
The mechanism of action of N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of specific enzymes and receptors. It targets kinases such as CDK2, which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibition and anticancer properties.
Triazolo[1,5-c]pyrimidine derivatives: Known for their anti-inflammatory and anticancer activities.
Uniqueness
N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets . The presence of the trifluoromethyl group also contributes to its increased metabolic stability and bioavailability .
Properties
Molecular Formula |
C22H15Cl2F3N4O |
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Molecular Weight |
479.3 g/mol |
IUPAC Name |
N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H15Cl2F3N4O/c1-30(12-13-5-3-2-4-6-13)21(32)19-18(24)20-28-16(14-7-9-15(23)10-8-14)11-17(22(25,26)27)31(20)29-19/h2-11H,12H2,1H3 |
InChI Key |
UFWKEYZUJFASJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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